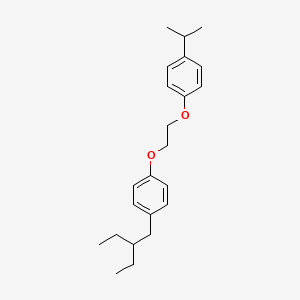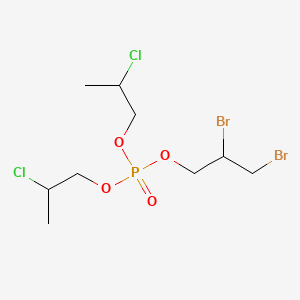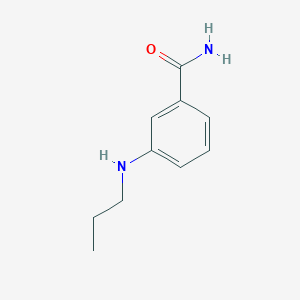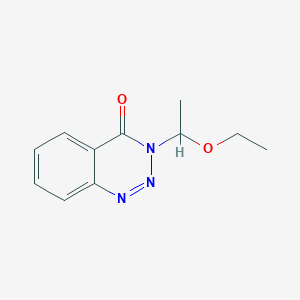
2-Iodo-4-(methoxymethoxy)but-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-(methoxymethoxy)but-1-ene is an organic compound with the molecular formula C6H11IO2 It is characterized by the presence of an iodine atom and a methoxymethoxy group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(methoxymethoxy)but-1-ene typically involves the iodination of a suitable precursor. One common method is the reaction of 4-(methoxymethoxy)but-1-ene with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-(methoxymethoxy)but-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Products include alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of butadiene derivatives.
Oxidation: Aldehydes or carboxylic acids.
Scientific Research Applications
2-Iodo-4-(methoxymethoxy)but-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of iodinated compounds for further functionalization.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-methoxy-1-nitrobenzene: Similar in having an iodine atom and a methoxy group, but differs in the presence of a nitro group and an aromatic ring.
4-Iodo-2-methyl-1-butene: Similar in having an iodine atom and a butene backbone, but lacks the methoxymethoxy group.
Uniqueness
2-Iodo-4-(methoxymethoxy)but-1-ene is unique due to the presence of both an iodine atom and a methoxymethoxy group, which confer distinct reactivity patterns. This combination allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
| 116381-85-2 | |
Molecular Formula |
C6H11IO2 |
Molecular Weight |
242.05 g/mol |
IUPAC Name |
2-iodo-4-(methoxymethoxy)but-1-ene |
InChI |
InChI=1S/C6H11IO2/c1-6(7)3-4-9-5-8-2/h1,3-5H2,2H3 |
InChI Key |
REYAISJOXXUYKH-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCC(=C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one](/img/structure/B14300302.png)
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)

![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
